Product Formation Yield vs. Sulfonyl Chlorides
In a head-to-head synthetic evaluation for the preparation of a pyridopyrimidinone derivative (compound 1), cyanomethanesulfinyl chloride achieved successful product formation, whereas both benzenesulfonyl chloride and methanesulfonyl chloride completely failed to yield the target compound [1]. The reaction involves coupling with 4-hydroxy-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one under basic conditions (triethylamine, DMF, room temperature, 2 hours) [1].
| Evidence Dimension | Product formation yield |
|---|---|
| Target Compound Data | Product formed (specific yield not quantified in patent; successful reaction confirmed) |
| Comparator Or Baseline | Benzenesulfonyl chloride: 0% yield; Methanesulfonyl chloride: 0% yield |
| Quantified Difference | Qualitative difference: product formation vs. complete failure |
| Conditions | Reaction with 4-hydroxy-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one, triethylamine, DMF, room temperature, 2 hours |
Why This Matters
This binary outcome demonstrates that cyanomethanesulfinyl chloride enables synthetic pathways that are entirely inaccessible with closely related sulfonyl chloride reagents.
- [1] Schneider J, Hsieh J, Frantz D, McKnight SL, Ready JM. Chemical inducers of neurogenesis. US Patent Application US20130143885A1, 2013. Example 2.27: 3-(cyanomethylsulfinyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one. View Source
